2-((2-(Methylamino)ethyl)amino)ethanol
Overview
Description
2-((2-(Methylamino)ethyl)amino)ethanol , also known as N-Methylethanolamine , is an organic compound with the chemical formula C₅H₁₄N₂O . It falls under the category of amines and is used as an organic building block in chemical synthesis. Beyond its synthetic applications, it finds use in various fields, including textile lubricants, polishes, detergents , and personal care products. Additionally, it serves as a solvent for carbon dioxide removal from gas streams .
Synthesis Analysis
The synthesis of This compound involves the reaction of ethanolamine (also known as 2-aminoethanol ) with methylamine . The resulting compound has a secondary amine group attached to the ethanolamine backbone. The synthetic pathway typically follows established protocols for amine synthesis .
Molecular Structure Analysis
The molecular structure of This compound consists of a central carbon atom bonded to two amino groups: one primary amino group (from ethanolamine) and one secondary amino group (from methylamine). The hydroxyl group on the carbon atom completes the structure. The compound’s 3D representation can be visualized using tools such as ChemSpider .
Chemical Reactions Analysis
Due to its amino functionality, This compound can participate in various chemical reactions. These include alkylation , acylation , and condensation reactions . Researchers have explored its reactivity in the context of organic synthesis, and its functional groups make it versatile for further derivatization .
Physical and Chemical Properties Analysis
Scientific Research Applications
1. Chemical Properties and Mixtures
- Densities and Viscosities of Aqueous Ternary Mixtures : This study by Álvarez et al. (2006) measured densities and viscosities of aqueous ternary solutions of MAE with other compounds like diethanolamine and N-methyldiethanolamine across different temperatures. It provides insight into the physical properties of MAE in various chemical environments, crucial for industrial applications (Álvarez et al., 2006).
2. Vapor Pressure and Enthalpies
- Vapor Pressures and Vaporization Enthalpies : Research by Verevkin et al. (2011) and Kapteina et al. (2005) explored the vapor pressures and enthalpies of vaporization of MAE. These studies are significant for understanding the thermodynamic properties of MAE, which are essential in processes like gas absorption and distillation (Verevkin et al., 2011); (Kapteina et al., 2005).
3. Application in CO2 Capture
- CO2 Absorption in Solvent-Free Alkanolamines : Barzagli et al. (2016) discussed the use of MAE in CO2 capture. The study highlights the potential of using MAE in solvent-free systems for efficient CO2 capture, a critical area in environmental technology (Barzagli et al., 2016).
4. Industrial and Material Applications
- Amino Alcohol Additives in Polymerization : Ando et al. (2003) investigated the role of MAE as an additive in the polymerization process of methyl methacrylate. This research contributes to the understanding of MAE's utility in enhancing polymer production efficiency (Ando et al., 2003).
5. Surface Tension Studies
- Surface Tension of Aqueous Binary and Ternary Mixtures : Álvarez et al. (2008) provided insights into the surface tension of aqueous solutions of MAE. Such studies are fundamental in designing and optimizing industrial processes involving MAE (Álvarez et al., 2008).
6. Novel Applications in Peptide Chemistry
- The DPPE Group in Peptide Chemistry : Chantreux et al. (1984) described using a derivative of MAE in peptide synthesis, showcasing the compound's versatility in advanced biochemical applications (Chantreux et al., 1984).
Mechanism of Action
For this compound depends on its application. As a solvent for carbon dioxide removal, it likely forms complexes with CO₂, facilitating its separation from gas streams. In other contexts, such as in personal care products, its interactions with other ingredients contribute to desired properties (e.g., solubility, stability, or emulsification) .
Safety and Hazards
Properties
IUPAC Name |
2-[2-(methylamino)ethylamino]ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2O/c1-6-2-3-7-4-5-8/h6-8H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVHIPFZQRQQFGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCNCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20235074 | |
Record name | Ethanol, 2-((2-(methylamino)ethyl)amino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20235074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85771-07-9 | |
Record name | Ethanol, 2-((2-(methylamino)ethyl)amino)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085771079 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanol, 2-((2-(methylamino)ethyl)amino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20235074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-(METHYLAMINO)-ETHYLAMINO)-ETHANOL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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